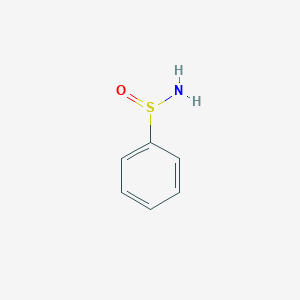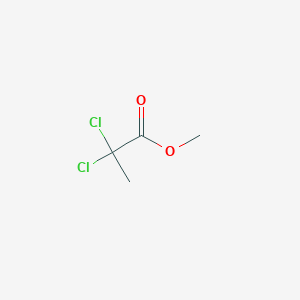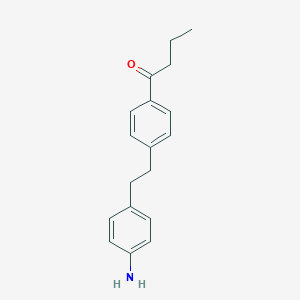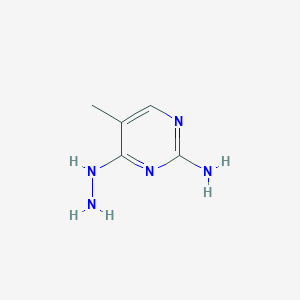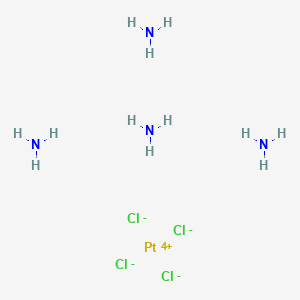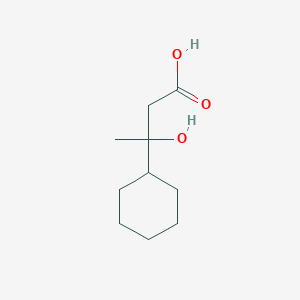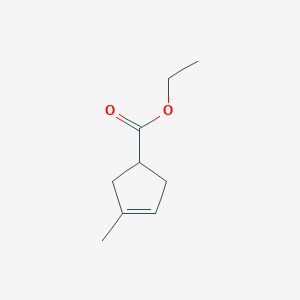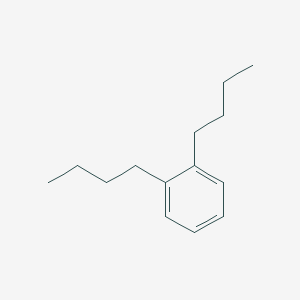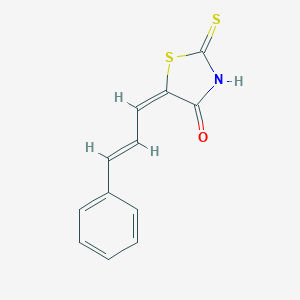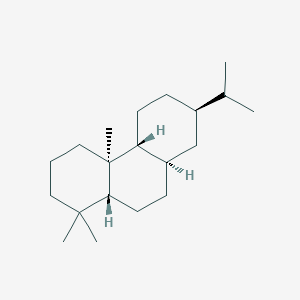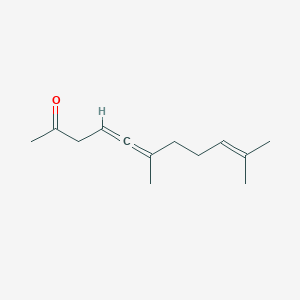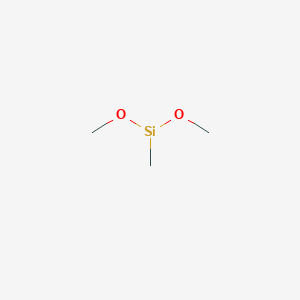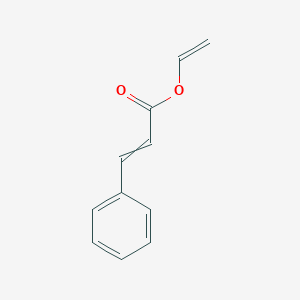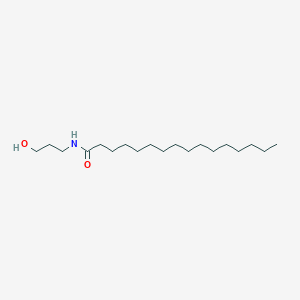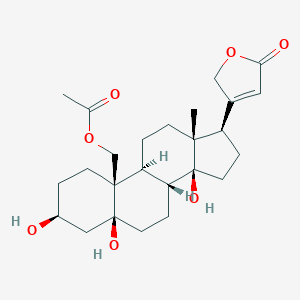
19-Acetylstrophanthidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Acetylstrophanthidol is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is derived from the plant Strophanthus gratus, which has been used in traditional medicine for centuries. In recent years, 19-Acetylstrophanthidol has gained attention for its ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and improved cardiac function. In
Wissenschaftliche Forschungsanwendungen
19-Acetylstrophanthidol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential treatment for heart failure, hypertension, and other cardiovascular diseases.
Wirkmechanismus
The primary mechanism of action for 19-Acetylstrophanthidol is its ability to inhibit the Na+/K+-ATPase pump. This leads to increased intracellular calcium levels, which in turn improves cardiac function. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 19-Acetylstrophanthidol are complex and varied. The compound has been shown to improve cardiac function by increasing contractility and decreasing heart rate. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce the risk of cardiovascular disease. In addition, 19-Acetylstrophanthidol has been investigated for its potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 19-Acetylstrophanthidol is its ability to improve cardiac function, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases. However, the compound has a low yield and is challenging to work with, which can make it difficult to study. In addition, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 19-Acetylstrophanthidol. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-cancer properties, and further research is needed to explore its potential in this area. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, more research is needed to understand the mechanisms of action of 19-Acetylstrophanthidol and how it can be used to improve cardiac function and treat cardiovascular diseases.
Conclusion
In conclusion, 19-Acetylstrophanthidol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. While its synthesis is complex and its potential side effects must be carefully considered, the compound has shown significant benefits in scientific research studies. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 19-Acetylstrophanthidol involves the isolation of the plant Strophanthus gratus, followed by extraction and purification of the active compound. The process is complex and involves multiple steps, including solvent extraction, column chromatography, and recrystallization. The yield of 19-Acetylstrophanthidol is low, which makes it a challenging compound to work with.
Eigenschaften
CAS-Nummer |
17162-14-0 |
|---|---|
Produktname |
19-Acetylstrophanthidol |
Molekularformel |
C25H36O7 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
Isomerische SMILES |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Kanonische SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



